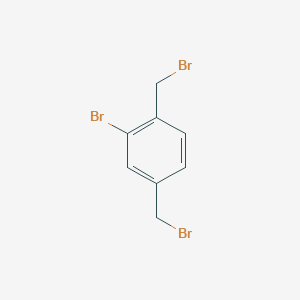

2-Bromo-1,4-bis(bromomethyl)benzene

Description

Significance and Role in Organic Synthesis

The primary significance of 2-Bromo-1,4-bis(bromomethyl)benzene in organic synthesis lies in its capacity to act as a trifunctional scaffold. The two bromomethyl (-CH2Br) groups are excellent leaving groups, making them highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups or the connection to other molecules. Simultaneously, the bromine atom attached directly to the benzene (B151609) ring provides an additional site for modification, typically through cross-coupling reactions.

This multi-faceted reactivity allows for a stepwise and controlled construction of complex molecules. For instance, the bromomethyl groups can be reacted selectively, leaving the aromatic bromine intact for a subsequent, different chemical transformation. This strategic orthogonality is highly prized in multi-step organic synthesis.

A notable application of this compound is in the synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by a chain of atoms. In one documented synthesis, this compound was reacted with S,S'-[(2-bromo-1,4-phenylene)bis(ethane-2,1-diyl)] diethanethioate to form a dithia-cyclophane. This demonstrates its utility in creating strained and unique three-dimensional molecular structures. The general approach for synthesizing the parent compound involves the radical bromination of 2-bromo-1,4-dimethylbenzene. rsc.org

The reactivity of its bromomethyl groups makes it a key intermediate in the synthesis of more complex organic molecules that may have applications in pharmaceuticals and agrochemicals. The electrophilic nature of the bromomethyl carbons allows for reactions with a wide range of nucleophiles, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds.

Contextual Placement within Halogenated Aromatic Compounds

This compound belongs to the broader class of halogenated aromatic compounds. This class of compounds is characterized by the presence of one or more halogen atoms directly attached to an aromatic ring. The introduction of halogen atoms to an aromatic system significantly alters its electronic properties and reactivity.

In the case of this compound, the bromine atom on the benzene ring is deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the high reactivity of the bromomethyl groups often dominates its chemistry. The presence of multiple bromine atoms, both on the ring and on the methyl groups, imparts specific properties to the molecules synthesized from it. For example, halogenated compounds are known to be used in the synthesis of materials with enhanced flame retardancy and thermal stability. rsc.org

Its structural isomers, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), have been studied for their crystallographic properties, revealing complex intermolecular interactions like Br⋯Br contacts that influence their solid-state packing. rsc.org While a different molecule, the study of such isomers provides context for the types of non-covalent interactions that can be expected in structures derived from this compound.

Historical Perspective of Research Endeavors

The research history of this compound is not as extensively documented as that of its parent compound, p-xylene (B151628), or the more common 1,4-bis(bromomethyl)benzene (B118104). Its emergence is closely tied to the advancement of synthetic methodologies in organic chemistry, particularly the development of selective bromination techniques.

The availability of this compound is noted by major chemical suppliers as being for "early discovery researchers," which suggests its use in novel and exploratory areas of chemical synthesis rather than large-scale industrial applications. sigmaaldrich.comsigmaaldrich.com Its history is therefore intrinsically linked to academic laboratories and research groups focused on creating new molecular entities with unique properties. The synthesis of specialized molecules like cyclophanes and other complex aromatic systems has been a driving force for the use of such tailored building blocks. While a definitive "first synthesis" paper is not readily apparent from general searches, its preparation follows well-established radical bromination reactions that became commonplace in the mid-20th century.

The continued interest in this and similar poly-brominated aromatic compounds is fueled by the ongoing quest for new materials with specific electronic, optical, or biological properties, ensuring its continued, albeit specialized, role in the landscape of organic synthesis.

Chemical Compound Data

Below are tables detailing the properties of the chemical compounds mentioned in this article.

Table 1: this compound

| Property | Value |

|---|---|

| CAS Number | 19900-52-8 |

| Molecular Formula | C₈H₇Br₃ |

| Molecular Weight | 342.85 g/mol |

| Boiling Point | 339.9°C at 760 mmHg |

| Flash Point | 155.6°C |

| Density | 2.082 g/cm³ |

| Refractive Index | 1.639 |

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| p-Xylene | 106-42-3 | C₈H₁₀ |

| 1,4-bis(bromomethyl)benzene | 623-24-5 | C₈H₈Br₂ |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene | 35168-62-8 | C₈H₆Br₄ |

| 2-bromo-1,4-dimethylbenzene | 583-70-0 | C₈H₉Br |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-bis(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTLBTLQTHPRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294272 | |

| Record name | 2-Bromo-1,4-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-52-8 | |

| Record name | 2-Bromo-1,4-bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19900-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95684 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC95684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1,4-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 2-bromo-1,4-bis(bromomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Regioselective Bromination

The targeted synthesis of 2-Bromo-1,4-bis(bromomethyl)benzene necessitates a carefully controlled, stepwise introduction of bromine atoms. The initial step focuses on the bromination of the aromatic ring of a p-xylene (B151628) derivative, followed by the bromination of the two methyl substituents.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the context of synthesizing the target compound, this approach is employed to introduce a single bromine atom onto the p-xylene ring system.

The synthesis typically commences with p-xylene. The first key transformation is the electrophilic bromination of the aromatic ring to yield 2-bromo-p-xylene (B1265381). This is then followed by the subsequent bromination of the two methyl groups.

The bromination of the aromatic ring of p-xylene is facilitated by the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). jove.com These catalysts are crucial as bromine itself is not electrophilic enough to react directly with the stable aromatic ring of benzene (B151609) or its derivatives. The Lewis acid activates the bromine molecule, making it a much more potent electrophile. jove.comscience-revision.co.uk While iron(III) halides are commonly used, it is also possible to use iron metal powder, which reacts with bromine to form the active catalyst in situ. lumenlearning.com

Table 1: Comparison of Lewis Acid Catalysts in Aromatic Bromination

| Catalyst | Role | Reactivity Enhancement |

| FeBr₃ | Lewis Acid | Activates Br₂ by forming a more electrophilic complex. jove.com |

| AlBr₃ | Lewis Acid | Similar to FeBr₃, it polarizes the Br-Br bond. science-revision.co.uk |

Sequential Bromination of p-Xylene Derivatives

Radical-Mediated Bromination Approaches

Following the successful bromination of the aromatic ring, the focus shifts to the two methyl groups. This transformation is typically achieved through a radical-mediated process.

The benzylic bromination of the methyl groups of 2-bromo-p-xylene is commonly carried out using N-bromosuccinimide (NBS). masterorganicchemistry.com This reagent is a convenient source of bromine radicals (Br•) and is particularly effective for allylic and benzylic brominations because it provides a low, constant concentration of Br₂, which helps to avoid competing reactions such as addition to the aromatic ring. masterorganicchemistry.comwikipedia.org The reaction is typically initiated by light (photochemical conditions) or a radical initiator like benzoyl peroxide. wikipedia.orgechemi.com This method, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. masterorganicchemistry.comwikipedia.org The process can be conducted in an organic solvent, and irradiation with light of a suitable wavelength promotes the reaction. google.com

Table 2: Key Reagents and Conditions for Benzylic Bromination

| Reagent | Role | Initiator |

| N-Bromosuccinimide (NBS) | Source of bromine radicals | Light (UV or visible) or radical initiators (e.g., AIBN, benzoyl peroxide). wikipedia.org |

| Benzoyl Peroxide | Radical Initiator | Initiates the radical chain reaction. echemi.com |

The use of NBS under photochemical conditions offers a regioselective method for the bromination of the methyl groups, leading to the formation of the desired product, this compound. google.comresearchgate.net

Stepwise Bromination for Controlled Functionalization

The synthesis of this compound from 2-bromo-p-xylene occurs in a stepwise manner. The first bromination occurs on one of the methyl groups to form 2-bromo-1-(bromomethyl)-4-methylbenzene. The second bromination then occurs on the remaining methyl group to yield the final product.

Controlling the reaction conditions is crucial to achieve the desired dibrominated product and minimize the formation of under-brominated (monobrominated) or over-brominated (tribrominated) byproducts. researchgate.net Factors such as the stoichiometry of the brominating agent, reaction time, and temperature must be carefully managed. For example, using a molar ratio of NBS to the dimethyl aromatic hydrocarbon between 2.0 and 2.5 is often preferred. google.com

Industrial-Scale Synthesis and Optimization

The principles of radical bromination are adapted for large-scale industrial production, with a focus on maximizing yield, purity, and process safety.

Process Engineering for High Yield and Purity

For industrial synthesis, process engineering plays a vital role. This includes the design of the reactor, methods for reagent addition, and temperature control. Continuous flow reactors are sometimes employed to improve heat and mass transfer, leading to better control over the reaction and higher yields.

Optimization of reaction parameters is key. This can involve studying the effects of reagent concentration, reaction temperature, and residence time to find the optimal conditions for maximizing the yield of this compound while minimizing impurities. For instance, a process might involve the slow addition of bromine to a mixture of p-xylene and a catalyst at a controlled temperature. google.com Two-phase electrolysis has also been explored as a method for benzylic bromination, offering high yields of bis(bromomethyl) arenes by controlling the charge passed through the system. cecri.res.in

Purification Techniques in Large-Scale Production

After the synthesis, purification is a critical step to obtain high-purity this compound. Common large-scale purification techniques include:

Filtration: To remove solid byproducts, such as succinimide (B58015) formed from NBS. echemi.com

Washing: The crude product may be washed with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by washing with water. cecri.res.in Caustic washing may also be employed. google.com

Recrystallization: This is a common and effective method for purifying the solid product. The crude product is dissolved in a suitable hot solvent (e.g., ethanol (B145695) or methanol) and then allowed to cool, causing the pure product to crystallize out, leaving impurities in the solution. echemi.comcecri.res.in

Column Chromatography: While more common in laboratory-scale synthesis, it can be adapted for industrial-scale purification in some cases to achieve very high purity. chemicalbook.com

The choice of purification method depends on the scale of production and the required purity of the final product.

Reactivity and Mechanistic Studies

The reactivity of 2-Bromo-1,4-bis(bromomethyl)benzene is characterized by two primary centers of reactivity: the two bromomethyl groups and the aromatic bromine atom. The bromomethyl groups are susceptible to nucleophilic attack, while the aryl-bromine bond can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at Bromomethyl Centers

The carbon-bromine bonds in the bromomethyl groups are the most reactive sites on the molecule for nucleophilic substitution. This reactivity is attributed to the benzylic nature of the carbon atoms, which can stabilize the transition state of the substitution reaction.

The substitution reactions at the primary benzylic bromides of this compound proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In this concerted process, the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (a "backside attack"). masterorganicchemistry.com Simultaneously with the formation of the new carbon-nucleophile bond, the carbon-bromine bond breaks. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction. masterorganicchemistry.com The reaction rate is influenced by several factors, including the steric hindrance around the reaction center. As primary halides, the bromomethyl groups are relatively unhindered, which facilitates the approach of the nucleophile and leads to a fast reaction rate. masterorganicchemistry.comyoutube.com The reaction proceeds through a high-energy transition state where the central carbon atom is pentacoordinate, having partial bonds to both the incoming nucleophile and the outgoing bromide ion. masterorganicchemistry.com

The high reactivity of the bromomethyl groups allows for derivatization with a wide array of nucleophiles, leading to the formation of various functionalized molecules.

While direct studies on this compound are not prevalent, the synthesis of the analogous 1,4-bis(azidomethyl)benzene (B602029) from 1,4-bis(bromomethyl)benzene (B118104) is well-documented and provides a clear precedent. The reaction of the dibromide with sodium azide (B81097) (NaN₃) in a suitable solvent readily yields the corresponding diazide. This nucleophilic substitution can be part of a one-pot process, for instance, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form bis(1,2,3-triazole) derivatives. nih.gov The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand has been shown to be advantageous in the subsequent click-reaction step. nih.gov

The versatile electrophilic nature of the bromomethyl groups facilitates reactions with various nucleophiles to introduce nitrogen, sulfur, and oxygen functionalities.

Nitrogen Analogues: Primary and secondary amines can react with the bromomethyl groups to form the corresponding mono- or di-substituted amines.

Sulfur Analogues: Thiol nucleophiles, such as thiophenols or alkyl thiols, readily displace the bromide ions to form thioethers. mdpi.comrsc.org These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Oxygen Analogues: Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, can be used to synthesize the corresponding ethers. For example, the reaction of 1,4-bis(2-hydroxyethoxy)benzene (B89644) with triphenylphosphine (B44618) and carbon tetrabromide can produce 1,4-bis(2-bromoethoxy)benzene, showcasing the reactivity of hydroxyl groups towards forming bromoalkoxy derivatives. rsc.org The reverse reaction, substituting the bromines with oxygen nucleophiles, is also a standard transformation.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | Diazide |

| Amine | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Diamine |

| Thiol | Sodium Thiophenoxide (NaSPh) | Dithioether |

| Hydroxide | Sodium Hydroxide (NaOH) | Diol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Diether |

Derivatization with Diverse Nucleophiles (e.g., Azides, Amines, Thiols)

Cross-Coupling Methodologies

The bromine atom attached directly to the benzene (B151609) ring allows for the application of modern cross-coupling methodologies to form new carbon-carbon bonds, significantly expanding the synthetic utility of this compound. These reactions are typically catalyzed by palladium complexes. nih.govlibretexts.org

Suzuki and Stille Coupling Reactions for Biaryl Synthesis

Both Suzuki-Miyaura and Stille couplings are powerful methods for the synthesis of biaryl compounds, which are structures of significant interest in pharmaceuticals and materials science. nih.govrsc.org In the context of this compound, these reactions would occur at the C-Br bond of the aromatic ring. A key challenge in employing this substrate is achieving selectivity for the aryl bromide over the two benzylic bromides. Generally, the oxidative addition of a palladium(0) catalyst to an aryl bromide bond is more facile than to a benzylic bromide bond under typical Suzuki or Stille conditions, suggesting that selective coupling is feasible.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the aryl bromide, also catalyzed by a palladium complex. While effective, the toxicity of the organotin compounds is a significant drawback compared to the Suzuki-Miyaura reaction.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (organoboron or organotin) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

The table below outlines the key components for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Sodium Carbonate (Na₂CO₃) |

| Stille | Arylstannane (Ar-SnR₃) | Pd(PPh₃)₄ | (Not always required) |

Other Transition Metal-Catalyzed Coupling Transformations

The presence of two distinct types of carbon-bromine bonds—one at the aromatic ring (Csp²-Br) and two at the benzylic positions (Csp³-Br)—makes this compound a substrate of interest for various transition metal-catalyzed cross-coupling reactions. The aryl bromide can participate in well-established transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal for forming new carbon-carbon bonds. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling, for instance, involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org In principle, the aryl bromide of this compound can be coupled with various boronic acids to introduce new aryl or alkyl substituents onto the benzene ring. organic-chemistry.orgnih.gov The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. libretexts.org

However, a significant challenge in these reactions is achieving selectivity. The benzylic bromides are highly reactive and can undergo competitive reactions. For instance, some transition-metal systems selectively activate benzylic halides over aryl halides. acs.org In zinc-mediated, palladium-catalyzed couplings between benzylic and aryl halides, benzylic bromides are noted to react very quickly. nih.govrsc.org This high reactivity can lead to undesired side products through self-coupling or other pathways, complicating the selective functionalization of the aryl bromide position. Developing catalytic systems that show high selectivity for the Csp²-Br bond while leaving the Csp³-Br bonds intact is a key research objective. nih.gov Some protocols have been developed that are selective for the benzylic position, emphasizing the challenge of controlling reactivity at the aryl halide position. acs.org

Table 1: Overview of Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide + Organoboron | Pd complex | C-C |

| Heck Coupling | Organohalide + Alkenes | Pd complex | C-C |

| Sonogashira Coupling | Organohalide + Terminal Alkynes | Pd/Cu complex | C-C |

| Negishi Coupling | Organohalide + Organozinc | Pd or Ni complex | C-C |

Oxidative and Reductive Transformations

Conversion to Carbonyl and Carboxylic Acid Functionalities

The benzylic positions of this compound are susceptible to oxidation. The two bromomethyl groups (-CH₂Br) can be converted into carbonyl (aldehyde, -CHO) and subsequently into carboxylic acid (-COOH) functionalities. This transformation is a common strategy in organic synthesis for producing aromatic aldehydes and acids. masterorganicchemistry.comyoutube.com

Various oxidizing agents can accomplish this. A modified Kornblum oxidation, for example, can convert benzyl (B1604629) bromides to the corresponding benzaldehydes. researchgate.net More aggressive oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, are capable of oxidizing the benzylic position directly to a carboxylic acid. masterorganicchemistry.com The reaction with KMnO₄ is particularly robust and can cleave C-C bonds of longer alkyl chains to leave only the carboxylic acid attached to the ring. masterorganicchemistry.com Another effective method involves using 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst, which directly oxidizes benzyl bromides to benzoic acids. organic-chemistry.org These methods could potentially convert this compound into 2-bromo-1,4-benzenedicarboxylic acid.

The initial oxidation of the bromomethyl group likely proceeds to an aldehyde. If the reaction conditions are mild enough, it may be possible to isolate the dialdehyde, 2-bromo-1,4-diformylbenzene. However, aldehydes are themselves easily oxidized to carboxylic acids, so harsh conditions will typically yield the dicarboxylic acid product. masterorganicchemistry.com

Selective Reduction of Bromomethyl Groups

Selective reduction of the bromomethyl groups in the presence of the aryl bromide is feasible due to the higher reactivity of the benzylic C-Br bonds. The benzylic C(sp³)-Br bonds are more susceptible to nucleophilic attack and reduction than the more inert C(sp²)-Br bond of the aromatic ring.

Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for this purpose. While NaBH₄ is known as a mild reagent for reducing aldehydes and ketones, it can also reduce alkyl halides. jconsortium.comresearchgate.net The reduction of primary halides by NaBH₄ is believed to proceed through an Sɴ2 mechanism. vt.edu Given that benzylic halides are highly reactive in Sɴ2 displacements, it is possible to selectively reduce the bromomethyl groups to methyl groups. Under certain solvolytic conditions, the reduction can also proceed via an Sɴ1 mechanism, which is favorable for reactive halides like benzylic bromides that can form stable carbocation intermediates. mdma.ch The expected product of such a selective reduction would be 2-bromo-p-xylene (B1265381).

Table 2: Summary of Oxidative and Reductive Transformations

| Transformation | Functional Group Change | Reagents | Product Type |

|---|---|---|---|

| Oxidation | -CH₂Br → -CHO | Mild Oxidants (e.g., modified Kornblum) | Aldehyde |

| Oxidation | -CH₂Br → -COOH | Strong Oxidants (e.g., KMnO₄, H₂O₂) | Carboxylic Acid |

| Reduction | -CH₂Br → -CH₃ | NaBH₄ | Alkyl (Methyl) |

Aromatic Bromine Reactivity and Steric Hindrance Effects

Limited Reactivity of the Aryl Bromide towards Grignard Reagents

The formation of a Grignard reagent requires the insertion of magnesium metal into a carbon-halide bond. masterorganicchemistry.com In this compound, there is a significant difference in the reactivity of the benzylic bromides versus the aryl bromide. Benzylic halides are substantially more reactive than aryl halides in the formation of organometallic reagents.

Attempting to form a Grignard reagent from this compound would lead to a preferential reaction at the highly reactive bromomethyl positions. masterorganicchemistry.commasterorganicchemistry.com Instead of the desired aryl magnesium bromide, the reaction would likely yield products from Wurtz-type coupling, where the initially formed benzylic Grignard reagent attacks another molecule's bromomethyl group, leading to polymerization or complex mixtures. The aryl bromide, being less reactive, would likely remain untouched under the conditions required to activate the benzylic positions. This pronounced difference in reactivity makes the selective formation of a Grignard reagent at the aromatic position, while the bromomethyl groups are present, synthetically unfeasible.

Exploitation of Differential Reactivity for Selective Functionalization

The marked difference in reactivity between the benzylic and aryl bromides can be strategically exploited for selective functionalization of the molecule. The highly electrophilic carbon of the bromomethyl groups readily undergoes nucleophilic substitution (Sɴ2) reactions, while the aryl bromide remains inert under the same conditions.

This differential reactivity allows for the selective modification of the side chains. For instance, benzylic bromides can be converted to azides by reaction with sodium azide, which can then undergo "click" reactions. nih.gov This has been demonstrated in a one-pot process using 1,4-bis(bromomethyl)benzene, where the benzylic bromides are substituted and the resulting azides are subsequently reacted, showcasing the high reactivity of the benzylic position. nih.gov Similarly, various nucleophiles such as cyanides, thiolates, and alkoxides can be used to selectively displace the benzylic bromides, introducing a wide range of functional groups onto the side chains while leaving the aryl bromide available for subsequent transformations, like the transition metal-catalyzed couplings discussed earlier. acs.orgmdpi.com

This two-tiered reactivity makes this compound a versatile building block. One can first perform nucleophilic substitutions at the benzylic positions and then, in a separate step, carry out a cross-coupling reaction at the aryl bromide position.

Supramolecular Chemistry and Crystal Engineering

Crystallographic Investigations and Solid-State Architecture

Crystallographic studies are essential for understanding the three-dimensional structure of molecules and the interactions that control their assembly into a crystal lattice. For bromo- and/or bromomethyl-substituted benzenes, these investigations provide critical insights into their packing motifs.

X-ray Diffraction Analysis for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure and solid-state packing of compounds like 2-Bromo-1,4-bis(bromomethyl)benzene. Although detailed studies on this specific isomer are part of broader analyses, extensive research on its isomers, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), provides a clear picture of the crystallographic possibilities.

For instance, studies on 1,4-dibromo-2,5-bis(bromomethyl)benzene have identified two polymorphic modifications. rsc.org Polymorph I crystallizes in the triclinic space group P-1, while polymorph II adopts the monoclinic space group P2₁/c. rsc.orgrsc.org In both forms, the molecule possesses an inversion center. rsc.org The discovery of dimorphism highlights how subtle changes in crystallization conditions can lead to different packing arrangements for the same molecule. rsc.orgrsc.org Single crystals for such studies are typically obtained by methods like slow evaporation from a suitable solvent, such as chloroform. rsc.org

Crystallographic Data for an Isomer: 1,4-Dibromo-2,5-bis(bromomethyl)benzene

| Property | Polymorph I | Polymorph II |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| Molecular Symmetry | Inversion | Inversion |

This table presents data for a closely related isomer to illustrate the type of information obtained from X-ray diffraction analysis. rsc.orgrsc.org

Intermolecular Interactions in Crystal Packing

The crystal packing of this compound and its relatives is controlled by a combination of weak non-covalent interactions. The competition and cooperation between these forces, including hydrogen bonds and halogen bonds, are primary determinants of the final crystal structure.

Bromine···Bromine (Br···Br) Contacts and Their Orientations

Bromine···bromine (Br···Br) interactions, a form of halogen bonding, are a dominant feature in the crystal packing of polybrominated aromatic compounds. researchgate.net These contacts occur at distances shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å). mdpi.com

These interactions are generally classified into two types based on their geometry:

Type I: The two C–Br···Br angles are equal (θ₁ ≈ θ₂).

Type II: The two C–Br···Br angles are different, with one being close to 180° and the other near 90°. This geometry is considered a favorable interaction between a positive region on one bromine atom (the σ-hole) and the negative equatorial belt of the other. rsc.org

In the polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene, molecules are linked by intermolecular Br···Br interactions to form layers. rsc.orgrsc.org In polymorph I, these contacts are identified as "type 2" (Type II), connecting molecules into layers. rsc.org A notable feature in this polymorph is the formation of Br₄ squares. rsc.org In the crystal packing of other related isomers, Br···Br contacts are also prevalent, often forming layered structures. researchgate.net

Selected Br···Br Contact Distances in Related Compounds

| Compound | Contact | Distance (Å) |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Polymorph I) | Br1···Br2 | 3.9698(5) |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Polymorph I) | Br1···Br2 (next layer) | 4.0535(5) |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Polymorph II) | Intramolecular Br1···Br2 | 3.8215(6) |

| 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene | Br1···Br1 | 3.4584(6) |

This table showcases examples of Br···Br contact distances found in the crystal structures of related molecules. rsc.orgmdpi.com

Pi-Stacking (π–π) Interactions between Aromatic Moieties

Pi-stacking (π–π) interactions involve the non-covalent attraction between aromatic rings. In the context of bromo-substituted benzenes, these interactions can also contribute to the crystal packing, although they sometimes play a secondary role compared to the stronger Br···Br contacts. researchgate.net

In the crystal structure of the isomer 2-bromo-1,3-bis(bromomethyl)benzene (B1268538), π–π stacking interactions are observed for the ordered molecules within the lattice. iucr.orgiucr.org However, for other closely related compounds, analysis has shown that π···π interactions can be subordinate to halogen and hydrogen bonding in dictating the primary packing motifs. researchgate.net The presence and influence of π-stacking are highly dependent on the specific substitution pattern and the resulting steric and electronic properties of the molecule, which can either promote or hinder effective orbital overlap between adjacent aromatic rings. The synthesis of certain macrocycles and catenanes has utilized the π-stacking between electron-rich benzene (B151609) derivatives and electron-poor rings, with 1,4-bis(bromomethyl)benzene (B118104) used as a linker component. wikipedia.orgwikipedia.org

Molecular Disorder Phenomena in Crystalline Forms

Molecular disorder is a phenomenon where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. This can be a notable feature in the crystallography of symmetrically substituted benzenes. A fascinating example is found in the crystal structure of 2-bromo-1,3-bis(bromomethyl)benzene. iucr.orgiucr.org

This compound crystallizes with two independent molecules in the asymmetric unit. iucr.orgnih.gov One of these molecules is well-ordered, while the other exhibits whole-molecule disorder, being related to a partner by an inversion center. iucr.orgiucr.org Each of these disordered positions has a site occupancy factor of 0.5. iucr.org This unique arrangement results in an unusual Z' value of 1.5 (where Z' is the number of independent molecules in the asymmetric unit) and Z = 6 for a monoclinic system. iucr.orgiucr.org The ordered and disordered molecules then segregate into distinct sheets within the crystal lattice. iucr.org This case illustrates the complex structural behavior that can arise from the subtle interplay of molecular symmetry and intermolecular forces in the solid state. iucr.org

Analysis of Whole-Molecule Disorder and Z' Factor

A detailed crystallographic analysis of this compound is not presently available in published literature. Consequently, specific data regarding whole-molecule disorder and the Z' factor (the number of crystallographically independent molecules in the asymmetric unit) for this compound cannot be reported.

For context, a study of the isomeric compound, 2-Bromo-1,3-bis(bromomethyl)benzene , reveals significant complexity in its crystal structure. iucr.orgnih.gov In this isomer, two independent molecules are present in the asymmetric unit, with one exhibiting whole-molecule disorder with a partner molecule generated by inversion symmetry. iucr.orgnih.gov This phenomenon results in an unusual Z' value of 1.5, with six molecules (Z=6) in the monoclinic unit cell. iucr.org The disordered molecule's atoms are assigned equal population parameters of 0.5. iucr.org Such disorder is a critical aspect of crystal engineering, as it can influence the stability and properties of the crystalline material. However, without experimental data, it is impossible to confirm if this compound exhibits similar behavior.

Implications for Crystal Symmetry and Unit Cell Parameters

Without a solved crystal structure for this compound, its crystal system, space group, and unit cell parameters remain undetermined.

As a point of comparison, the crystal data for the related parent compound, 1,4-Bis(bromomethyl)benzene (which lacks the bromine atom on the benzene ring), has been determined. iucr.org

Table 1: Crystallographic Data for 1,4-Bis(bromomethyl)benzene iucr.org

| Parameter | Value |

| Formula | C₈H₈Br₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.7424 (7) |

| b (Å) | 4.6275 (4) |

| c (Å) | 10.8189 (9) |

| β (°) | 98.885 (1) |

| Volume (ų) | 432.43 (6) |

| Z | 2 |

| Dx (Mg m⁻³) | 2.027 |

This data for the parent compound highlights the type of specific parameters that are currently missing for the title compound.

Polymorphism and Thermostructural Behavior

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a critical factor in materials science and pharmaceuticals. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.

Identification and Characterization of Polymorphic Modifications

There are no specific studies identifying or characterizing polymorphic modifications for this compound in the reviewed literature.

However, detailed research on the dimorphism of a closely related isomer, 1,4-dibromo-2,5-bis(bromomethyl)benzene , has been conducted. rsc.orgrsc.org Two distinct polymorphs, Form I and Form II, were identified and structurally characterized. rsc.orgrsc.org Form I crystallizes in the triclinic space group P-1, while Form II adopts the monoclinic space group P2₁/c. rsc.org Both forms feature molecules with imposed inversion symmetry and are organized into layers linked by intermolecular Br···Br interactions. rsc.org Such comprehensive studies are needed to understand the polymorphic landscape of this compound.

Thermodynamic Relationships and Enantiotropism

Investigations into the thermodynamic relationships between potential polymorphs of this compound have not been reported.

For the isomer 1,4-dibromo-2,5-bis(bromomethyl)benzene , the two polymorphs are enantiotropically related. rsc.org Form II is the thermodynamically stable form at room temperature, which is consistent with the density rule (the denser form is more stable at lower temperatures). rsc.org Through thermal analysis, it was determined that Form I becomes the stable form at higher temperatures, with a transition temperature of approximately 135 °C. rsc.org This enantiotropic relationship is characterized by the lower-melting polymorph (Form II) having a higher heat of fusion than the higher-melting Form I. rsc.org

Influence of Polymorphism on Solid-State Reactivity

The influence of polymorphism on the solid-state reactivity of this compound remains an unstudied area. The reactivity of a solid can be highly dependent on the specific arrangement of molecules in the crystal lattice. The bromomethyl groups of the title compound are reactive sites for nucleophilic substitution, making it a useful intermediate in organic synthesis. Different packing arrangements in potential polymorphs could lead to variations in the accessibility of these reactive sites, thus altering reaction kinetics and product formation in solid-state reactions.

Design Principles for Crystal Engineering

While general principles of crystal engineering can be applied, specific design strategies employing this compound as a building block are not well-documented. The compound's utility stems from its two reactive bromomethyl groups, which can be used to construct larger supramolecular architectures and coordination polymers through reactions with appropriate linker molecules.

The design principles would involve leveraging intermolecular interactions such as halogen bonding (C-Br···X), hydrogen bonding (C-H···Br), and π-π stacking to direct the assembly of molecules into desired network structures. Studies on other bromomethyl-substituted benzenes have shown that C-H···Br and Br···Br interactions are often the dominant forces determining molecular packing. researchgate.net The steric and electronic influence of the additional bromine atom on the benzene ring in this compound would be a key factor in modulating these interactions to achieve specific structural outcomes.

Directed Assembly via Halogen Bonding and Hydrogen Bonding

The directed assembly of molecular components into predictable, ordered structures is a primary objective of crystal engineering. Non-covalent interactions such as halogen bonds and hydrogen bonds are the principal tools employed to achieve this control. The molecular structure of this compound makes it an excellent candidate for studies of these interactions.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In compounds like this compound, both the aryl bromine and the bromine atoms of the bromomethyl groups can act as halogen bond donors. The strength and directionality of these bonds allow for the precise positioning of molecules in a crystal lattice.

While specific crystal structure data for this compound is not widely available in public databases, studies on its isomers and related compounds provide significant insights. For instance, the crystal structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene reveals the dominant role of intermolecular Br···Br interactions in forming layered structures. acs.org Similarly, in the crystal structure of 2-[3,5-bis(bromomethyl)phenyl]isoindoline-1,3-dione, a molecule containing the bis(bromomethyl)phenyl moiety, both Br···O halogen bonds and C–H···Br hydrogen bonds are observed, highlighting the cooperative nature of these interactions in dictating the supramolecular architecture. researchgate.net

The table below summarizes the key non-covalent interactions involving brominated benzene derivatives, which are analogous to those expected for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Halogen Bond | C-Br | O, N, Br | ~3.0 - 3.5 | Directional control, formation of synthons |

| Hydrogen Bond | C-H (of CH₂Br) | Br, O | ~2.8 - 3.2 | Stabilization of the crystal lattice |

| π–π Stacking | Benzene Ring | Benzene Ring | ~3.3 - 3.8 | Contribution to packing efficiency |

These interactions are not mutually exclusive and often work in concert to create robust and intricate three-dimensional networks. The specific substitution pattern of this compound offers a unique geometric arrangement of these interaction sites, allowing for the design of complex and predictable supramolecular synthons.

Engineering Novel Solid-State Materials with Tuned Properties

The ability to control the assembly of molecules in the solid state is paramount for the development of new materials with tailored properties. This compound serves as a valuable synthon in this context, acting as a rigid scaffold that can be derivatized to introduce specific functionalities. The bromine atoms, particularly those on the methyl groups, are reactive and can be substituted to create a wide array of new molecules.

For example, this compound has been used as a starting material in the synthesis of larger, more complex molecules designed for specific applications. Its derivative, ((2-bromo-1,4-phenylene)bis(methylene))bis(methylsulfane), is a precursor in the synthesis of molecular tetrominoes, which are being investigated for their use in donor-acceptor complexes. rsc.org This highlights the utility of the title compound in creating building blocks for advanced materials.

The polymorphic behavior of related compounds, such as the two distinct crystalline forms of 1,4-dibromo-2,5-bis(bromomethyl)benzene, underscores the subtle interplay of intermolecular forces and their impact on the physical properties of the resulting solid. acs.org One polymorph may exhibit different solubility, melting point, and stability compared to another, all of which are critical parameters in material science and pharmaceutical development. By understanding and controlling the factors that lead to polymorphism, such as the balance of halogen and hydrogen bonding, it is possible to engineer materials with optimized characteristics.

The table below outlines the potential for tuning material properties through the use of this compound and its derivatives in crystal engineering.

| Material Property | Engineering Strategy | Role of this compound |

| Crystal Packing and Morphology | Control of intermolecular interactions (halogen/hydrogen bonding) | Provides a rigid core with multiple, geometrically defined interaction sites. |

| Melting Point and Stability | Influencing the strength and dimensionality of the crystal lattice | The number and type of non-covalent bonds dictate the lattice energy. |

| Solubility | Modification of surface chemistry and crystal packing | Derivatization of the bromomethyl groups can introduce polar or non-polar functionalities. |

| Optical/Electronic Properties | Creation of ordered π-systems | The benzene core can be integrated into larger conjugated systems. |

Applications in Advanced Materials Synthesis

Polymer Chemistry and Macromolecular Architectures

The compound is a valuable monomer and cross-linking agent in the creation of sophisticated polymer structures, from functionalized linear chains to complex three-dimensional networks.

The two bromomethyl (-CH₂Br) groups on the 2-Bromo-1,4-bis(bromomethyl)benzene molecule are highly reactive electrophilic centers, making them susceptible to nucleophilic substitution reactions. researchgate.net This reactivity is widely exploited for the functionalization of polymeric materials. In a process known as post-synthesis modification, polymers containing nucleophilic sites can be reacted with this compound to introduce the bromophenyl moiety onto the polymer backbone.

Furthermore, in polymerizations using monomers like tris(bromomethyl)benzene, the steric hindrance around the monomer can lead to incomplete cross-linking, leaving unreacted pendent bromomethyl groups. uliege.be These remaining groups are then available for rapid functionalization through SN2 reactions, allowing for the incorporation of a wide array of new functional groups such as amines, nitriles, and thiols. uliege.be This strategy enables the precise tuning of a polymer's chemical and physical properties after its initial synthesis.

The presence of two reactive bromomethyl groups allows this compound and its derivatives to serve as effective cross-linking agents. In this role, the molecule can connect two separate polymer chains by reacting with functional groups on each chain. This process creates a network structure, transforming individual polymer chains into a more robust, three-dimensional material. The resulting cross-linked polymers typically exhibit enhanced thermal and mechanical properties, making them more durable and stable for various applications.

| Property Enhanced by Cross-linking | Effect |

| Thermal Stability | Increased resistance to degradation at high temperatures. |

| Mechanical Strength | Improved hardness, tensile strength, and rigidity. |

| Solvent Resistance | Reduced swelling and dissolution in solvents. |

This table illustrates the general effects of using bifunctional molecules like this compound as cross-linking agents in polymer networks.

Porous Organic Polymers (POPs) are a class of materials characterized by their high porosity and large surface areas, constructed from organic building blocks. This compound is a suitable monomer for the synthesis of these materials, typically through self-condensation reactions like Friedel-Crafts alkylation in the presence of a Lewis acid catalyst such as iron(III) chloride. uliege.be

The rigid structure of the benzene (B151609) ring and the directional nature of the covalent bonds formed during polymerization lead to the creation of materials with significant intrinsic microporosity. The inefficient packing of the polymer chains results in a permanent porous structure with a high Brunauer-Emmett-Teller (BET) specific surface area. nih.gov For example, POPs synthesized from similar aromatic monomers have demonstrated substantial surface areas, which is a critical factor for applications involving surface interactions. uliege.benih.gov

Table: Surface Area of Representative Porous Organic Polymers

| Polymer Type | Monomers | BET Surface Area (m²/g) |

|---|---|---|

| FPOP-1 | 1,1′-divinylferrocene, tetrakis(4-bromophenyl)silane | 499 springernature.com |

| FPOP-2 | 1,1′-divinylferrocene, tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane | 354 springernature.com |

| MOP | Diazo-coupling monomers | 180-212 nih.gov |

| POP (Pure) | Diazo-coupling monomers | 268.6 nih.gov |

This table presents the surface areas of various porous organic polymers to illustrate the high values achievable with this class of materials. While not derived from this compound itself, these values are representative of POPs synthesized through similar strategies.

The high surface area and tunable pore chemistry of POPs make them excellent candidates for gas storage and separation. By functionalizing the pores, for instance by converting residual bromomethyl groups to amine (-NH₂) groups, the material's affinity for specific gases like carbon dioxide (CO₂) can be significantly enhanced. uliege.be This makes them promising materials for CO₂ capture technologies aimed at mitigating greenhouse gas emissions. uliege.be

In addition to gas adsorption, these porous materials are effective in environmental remediation. Their large surface area provides abundant sites for the adsorption of pollutants, such as organic dyes, from contaminated water. nih.gov For instance, certain magnetic porous organic polymers have shown exceptionally high adsorption capacities for dyes like methylene (B1212753) blue. nih.gov

This compound and its close analogs are employed as linking agents in the synthesis of cyclic polymers. The strategy involves an end-to-end coupling reaction with a linear, telechelic polymer (a polymer with two reactive end-groups). For this to be successful, the reaction is typically carried out under high-dilution conditions, which favors the desired intramolecular reaction (cyclization) over intermolecular reactions that would lead to chain extension or cross-linking.

In a representative example, living dianionic poly(2-vinylpyridine) chains can be cyclized by reacting them with 1,4-bis(bromomethyl)benzene (B118104). uliege.be The two living anionic ends of the polymer chain displace the bromide ions from the two bromomethyl groups, forming a stable covalent loop and thus a cyclic polymer. uliege.be This method is a powerful tool for creating complex macromolecular topologies that are free of chain ends, leading to unique physical properties compared to their linear counterparts. researchgate.net

Synthesis of Porous Organic Polymers

Precursors for Organic Electronics and Optoelectronic Devices

The unique arrangement of reactive sites on this compound makes it a candidate for the synthesis of novel materials in the field of organic electronics. The bromomethyl groups are highly susceptible to nucleophilic substitution, allowing for the extension of the molecule's structure, while the aryl-bromine bond can participate in various cross-coupling reactions.

Development of Conjugated Polymers and Small Molecules

This compound is a precursor for creating conjugated polymers and small molecules that are essential for organic electronic devices. The development of these materials often relies on the strategic use of functionalized aromatic compounds. For instance, related bis(bromomethyl)benzene derivatives are utilized in polymerization reactions to form the backbone of conjugated polymers. The process can involve reactions like the Gilch polymerization, where a precursor monomer is treated with a base to form a poly(p-phenylene vinylene) (PPV) derivative.

While direct polymerization of this compound is not extensively documented, its structural motifs are found in monomers used for advanced polymer synthesis. For example, the synthesis of poly(thienylene phenylene) with bromoaryl groups in its side chains has been achieved through Migita–Kosugi–Stille coupling polycondensation, demonstrating the utility of bromo-functionalized aromatic compounds in creating complex polymeric structures without the need for protecting groups. googleapis.com The presence of the bromine atom on the benzene ring of this compound allows for post-polymerization modification, enabling the fine-tuning of the polymer's electronic properties.

The general synthetic utility of bis(bromomethyl) aromatic hydrocarbons is highlighted in their role as raw materials for polymers, dyes, and other new functional materials. google.com

Role in Charge Transport and Light-Emitting Materials

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is highly dependent on the charge transport and light-emitting capabilities of the materials used. The incorporation of halogen atoms, like bromine, into the structure of organic semiconductors can influence their electronic properties, including their energy levels and charge carrier mobility.

Although specific studies detailing the charge transport and light-emitting properties of materials directly derived from this compound are limited, the broader class of halogenated aromatic compounds is of significant interest in this field. The introduction of bromine can enhance intersystem crossing, which is beneficial for achieving high phosphorescence quantum yields in OLEDs. Furthermore, the ability to form well-ordered thin films is crucial for efficient charge transport, and the molecular structure of the precursor plays a key role in determining the morphology of the final material.

Building Blocks for Coordination Chemistry and Framework Materials

The reactive bromomethyl groups of this compound make it an excellent starting material for the synthesis of ligands for metal complexes and building blocks for framework materials like Metal-Organic Frameworks (MOFs).

Ligand Synthesis for Metal Complexes

The two bromomethyl groups can readily react with nucleophilic groups, such as those found in amines, pyridines, and imidazoles, to form polydentate ligands. These ligands can then be used to chelate metal ions, forming stable metal complexes with a wide range of potential applications.

The reaction of this compound with azole-containing compounds, such as imidazole (B134444) or pyrazole, can yield bis(azolylmethyl)-substituted benzene ligands. This type of reaction is a common strategy for creating bridging ligands that can coordinate to two or more metal centers, leading to the formation of dinuclear or polynuclear complexes, as well as coordination polymers. For example, the related compound 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene has been used to construct zinc(II) coordination polymers. acs.org

The synthesis typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the azole ring displaces the bromide of the bromomethyl group. The resulting ligand can then be reacted with a metal salt to form the desired metal complex.

Table 1: Representative Synthesis of a Bis(imidazolylmethyl)benzene Ligand

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Imidazole | DMF | 1,1'-(2-Bromo-1,4-phenylene)bis(methylene)diimidazole |

This table represents a plausible synthetic route based on known chemical reactions.

Metal complexes derived from ligands synthesized from this compound have potential applications in catalysis. Nickel complexes, in particular, have been extensively studied for their catalytic activity in ethylene (B1197577) polymerization and oligomerization. The structure of the ligand plays a crucial role in determining the catalytic properties of the metal center, including its activity, selectivity, and the properties of the resulting polymer.

For instance, nickel(II) complexes with "click"-derived pyridyl-triazole ligands have been shown to be active pre-catalysts for ethylene oligomerization. nih.gov While not directly synthesized from this compound, these ligands feature a nitrogen-based coordination environment that could be mimicked by ligands derived from it. The synthesis of such ligands would involve the reaction of this compound with appropriate nitrogen-containing nucleophiles to create a polydentate ligand, which could then be complexed with a nickel(II) salt.

Table 2: Example of Nickel-Catalyzed Ethylene Polymerization

| Catalyst Precursor | Co-catalyst | Temperature (°C) | Activity (g PE/mol Ni·h) |

| Ligand-Nickel(II) Bromide Complex | MAO | 50 | > 10^5 |

This table provides representative data for a generic nickel-based ethylene polymerization catalyst. MAO stands for methylaluminoxane.

The steric and electronic properties of the ligand, which would be influenced by the bromo-substituent on the benzene backbone, can be tuned to optimize the catalytic performance of the nickel center.

Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The versatility in the choice of both the metal component and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis.

Organic linkers for MOF synthesis typically possess carboxylate, phosphonate, or nitrogen-donor functional groups that can form strong coordinate bonds with metal centers. While the bromomethyl groups on this compound are reactive, they are not the conventional functionalities used for direct MOF synthesis. These groups are more susceptible to nucleophilic substitution reactions rather than coordination with metal ions.

A potential route for utilizing this compound in MOF synthesis would be its chemical modification into a more suitable linker molecule. For instance, the bromomethyl groups could be converted to dicarboxylic acid functionalities through a series of organic reactions, including oxidation. This would yield a derivative that could then be employed as a linker in MOF synthesis. However, a comprehensive search of existing research reveals a lack of studies detailing the synthesis and application of MOFs using linkers derived from this compound. The scientific community has largely focused on more direct and readily available linker molecules for MOF construction.

Components in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers formed by the self-assembly of organic building blocks linked by strong covalent bonds. tcichemicals.com The absence of metal clusters makes COFs entirely organic, offering low density and high thermal and chemical stability. The synthesis of COFs relies on reversible bond formation chemistry to achieve crystalline, ordered structures. Common reactions include the formation of boronate esters, imines, and other covalent linkages. tcichemicals.com

The utility of this compound as a direct building block in conventional COF synthesis is limited. The bromo and bromomethyl groups are not typically involved in the reversible covalent bond-forming reactions that lead to crystalline COFs. While these reactive sites could potentially undergo reactions to form new covalent bonds, achieving the necessary reversibility for error correction and crystallization is a significant challenge.

Similar to its potential application in MOFs, this compound could serve as a precursor for COF monomers. For example, the bromine substituents could be replaced with amino or hydroxyl groups, which can then participate in condensation reactions with aldehydes or other complementary functional groups to form COF structures. Nevertheless, there is a notable absence of published research demonstrating the use of this compound as a starting material for the synthesis of COF linkers. Researchers in the field of COFs have tended to utilize more established and commercially available building blocks for the construction of these advanced materials.

Data Tables

Due to the lack of documented applications of this compound in the synthesis of MOFs and COFs, data tables detailing specific framework properties cannot be generated.

Comparative Studies and Structure Reactivity Relationships

Analysis of Positional Isomers and Related Brominated Aromatics

The position of the substituents on the benzene (B151609) ring dictates the electronic and steric environment of the reactive bromomethyl groups, leading to differences in reactivity among isomers.

Comparison with 2-Bromo-1,3-bis(bromomethyl)benzene (B1268538)

The positional isomer, 2-bromo-1,3-bis(bromomethyl)benzene, shares the same molecular formula (C8H7Br3) but differs in the substitution pattern on the benzene ring. nih.govnih.govnist.gov In 2-bromo-1,3-bis(bromomethyl)benzene, the two bromomethyl groups are in a meta relationship to each other, with one of them being ortho to the ring bromine, and the other para. This contrasts with the para-disposition of the bromomethyl groups in 2-bromo-1,4-bis(bromomethyl)benzene.

This structural difference can be expected to influence the reactivity of the bromomethyl groups. For instance, in nucleophilic substitution reactions, the electronic effect of the ring bromine will be transmitted differently to the two benzylic positions in the 1,3-isomer compared to the 1,4-isomer. While detailed comparative kinetic studies are not extensively documented in the readily available literature, the principles of electronic effects in aromatic systems suggest that the reactivity of the two bromomethyl groups in 2-bromo-1,3-bis(bromomethyl)benzene might not be identical, unlike in its 1,4-counterpart where they are chemically equivalent.

Comparative Reactivity of Different Bis(bromomethyl)benzene Isomers

The reactivity of bis(bromomethyl)benzene isomers (ortho, meta, and para) is a subject of interest in polymer chemistry and materials science. researchgate.netresearchgate.net The spatial arrangement of the two bromomethyl groups influences their susceptibility to nucleophilic attack and their ability to form polymers and other macrostructures.

In general, the bromomethyl group is a reactive functional group that readily undergoes nucleophilic substitution. However, the relative positions of these groups on the benzene ring can lead to different reaction outcomes. For instance, the reaction of o-bis(bromomethyl)benzene can lead to the formation of cyclic products due to the proximity of the two reactive centers, a pathway not as readily available to the m- and p-isomers. nist.govnih.gov

Studies on the crystal structures of the three isomers of bis(bromomethyl)benzene reveal that the molecular packing is primarily governed by interactions involving the bromomethyl groups, such as C–H···Br and Br···Br interactions. researchgate.net However, in the case of ortho-bis(bromomethyl)benzene, C–H···π interactions also play a significant role. researchgate.net These intermolecular forces can influence the accessibility of the reactive sites in the solid state.

Insights from Other Poly(bromomethyl)benzene Derivatives

Expanding the comparison to other poly(bromomethyl)benzene derivatives, such as 1,3,5-tris(bromomethyl)benzene, provides further understanding of structure-reactivity trends. This C3-symmetric molecule is a common building block in the synthesis of dendrimers, star-shaped polymers, and microporous organic polymers. guidechem.comsigmaaldrich.com The three bromomethyl groups are equivalent and exhibit high reactivity towards nucleophilic substitution and cross-coupling reactions. rsc.org

However, in certain applications, such as in Atom Transfer Radical Polymerization (ATRP), the reactivity of the bromides on 1,3,5-tris(bromomethyl)benzene, which are attached to primary carbons, has been noted to be lower than that of the chain-end bromides attached to secondary carbons in the growing polymer chains. rsc.org This difference in reactivity can lead to incomplete arm initiation in star polymer synthesis. rsc.org

The following table summarizes the key characteristics of this compound and its related compounds.

| Compound | CAS Number | Molecular Formula | Key Structural Feature | Primary Application Area |

| This compound | 69189-19-1 | C8H7Br3 | Para-disposed bromomethyl groups with one bromine on the ring. chemicalbook.com | Organic synthesis |

| 2-Bromo-1,3-bis(bromomethyl)benzene | 25006-88-6 | C8H7Br3 | Meta-disposed bromomethyl groups with one bromine on the ring. nih.govfishersci.ca | Organic synthesis |

| 1,2-Bis(bromomethyl)benzene | 91-13-4 | C8H8Br2 | Ortho-disposed bromomethyl groups. nist.gov | Organic synthesis |

| 1,3-Bis(bromomethyl)benzene | 623-25-6 | C8H8Br2 | Meta-disposed bromomethyl groups. nih.gov | Organic synthesis |

| 1,4-Bis(bromomethyl)benzene (B118104) | 623-24-5 | C8H8Br2 | Para-disposed bromomethyl groups. nih.govnist.govsigmaaldrich.combldpharm.com | Polymer chemistry, organic synthesis |

| 1,3,5-Tris(bromomethyl)benzene | 18226-42-1 | C9H9Br3 | Three meta-disposed bromomethyl groups. guidechem.comsigmaaldrich.comchemicalbook.com | Dendrimer and polymer synthesis |

Electronic and Steric Effects on Reaction Pathways

The reactivity of the bromomethyl groups in this compound is a delicate interplay of electronic and steric factors.

Influence of Bromine Substituents on Aromatic Ring Reactivity

In the context of the reactivity of the bromomethyl groups, the inductive electron-withdrawing effect of the ring bromine will slightly destabilize the transition state of nucleophilic substitution reactions proceeding through an SN2 mechanism and the carbocation intermediate in an SN1-type mechanism. This deactivating influence makes the bromomethyl groups in this compound slightly less reactive than those in the non-brominated analogue, 1,4-bis(bromomethyl)benzene.

Conversely, in reactions involving the aromatic ring itself, such as further electrophilic substitution, the existing bromine atom will direct incoming electrophiles to the positions ortho and para to it. Given that the other positions are already substituted, this significantly limits the possible outcomes of such reactions.

Stereochemical Outcomes of Substitution Reactions

The presence of a bromine atom on the aromatic ring introduces an element of chirality to the molecule if the substitution reactions at the two bromomethyl groups occur with different substituents, or if the molecule interacts with a chiral environment. While this compound itself is achiral, its reactions can lead to chiral products.

For instance, the sequential substitution of the two bromomethyl groups with two different nucleophiles would result in a chiral product. The stereochemical outcome of such reactions would depend on the mechanism (SN1 or SN2) and the nature of the nucleophiles and reaction conditions.

In the broader context of brominated aromatics, chiral binaphthyl derivatives like S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene are utilized in asymmetric synthesis. The inherent chirality of the binaphthyl backbone directs the stereochemical course of subsequent reactions. While this compound does not possess such inherent chirality, the principles of stereocontrol are relevant when considering its potential applications in the synthesis of complex, non-racemic molecules.

Computational Chemistry and Theoretical Investigations

Computational approaches are pivotal in modern chemistry for elucidating reaction mechanisms and understanding molecular interactions that are otherwise difficult to probe experimentally. For this compound, these methods offer a molecular-level perspective on its electronic structure and spatial arrangement.

Quantum Chemical Calculations for Mechanistic Elucidation

While specific quantum chemical calculations detailing the mechanistic pathways for reactions involving this compound are not extensively documented in the literature, the principles of such investigations can be understood from studies on related bromination reactions of aromatic compounds. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in exploring the intricacies of electrophilic aromatic substitution and radical substitution reactions at the benzylic positions.

For instance, studies on the bromination of benzene have utilized quantum chemical methods to investigate the reaction mechanism. researchgate.netscispace.com These calculations help in mapping the potential energy surface of the reaction, identifying transition states, and determining activation energies. A common method, M06-2X/6-311+G(D), has been used to explore the reaction between benzene and bromine in the presence of a catalyst like aluminum bromide, confirming the generally accepted mechanism of electrophilic aromatic substitution. researchgate.netscispace.com Such calculations can reveal the formation of intermediate complexes, like the σ-complex (or Wheland intermediate), and elucidate the role of the catalyst in polarizing the bromine molecule.

In the case of this compound, the presence of bromine on the aromatic ring and the two bromomethyl groups introduces additional complexity. The bromine atom on the ring acts as a deactivating group with ortho-para directing effects, while the bromomethyl groups are susceptible to nucleophilic substitution reactions, which can proceed through either SN1 or SN2 mechanisms depending on the reaction conditions. khanacademy.org Quantum chemical calculations could be employed to:

Determine the electron density distribution on the aromatic ring to predict the most likely sites for further electrophilic substitution.

Model the transition states for nucleophilic substitution at the benzylic carbons to understand the factors favoring SN1 versus SN2 pathways. The stability of the benzylic carbocation or the steric hindrance around the electrophilic carbon would be key factors. khanacademy.org

Investigate the mechanism of radical bromination at the benzylic positions, a common method for the synthesis of such compounds, by analyzing the stability of the resulting benzylic radicals. acs.org

Molecular Modeling of Crystal Packing and Intermolecular Forces

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Molecular modeling and X-ray crystallography are powerful tools to study the crystal packing and the nature of these interactions. While the specific crystal structure of this compound is not detailed in the provided search results, extensive studies on closely related isomers and substituted analogs offer significant insights into the expected intermolecular forces.

X-ray structure determinations of the three isomers of bis(bromomethyl)benzene have shown that the molecular packing is primarily dictated by C-H···Br and Br···Br interactions. researchgate.net An exception is ortho-bis(bromomethyl)benzene, where C-H···π interactions are also significant. researchgate.net

A detailed study on the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) provides an excellent comparative model. rsc.org This compound exists in two polymorphic forms, a triclinic (form I) and a monoclinic (form II) modification. In both forms, the crystal structures are characterized by layers where molecules are linked through intermolecular Br···Br interactions, forming similar ring systems. rsc.org The thermodynamic relationship between these polymorphs has been thoroughly investigated, revealing that form II is the more stable form at room temperature, while form I becomes stable at higher temperatures, indicating an enantiotropic relationship. rsc.org

The key intermolecular interactions observed in the crystal structures of similar brominated benzene derivatives include:

Halogen-Halogen Interactions (Br···Br): These are short contacts between bromine atoms of adjacent molecules and are a dominant feature in the crystal packing of many brominated aromatic compounds. researchgate.netrsc.org

Hydrogen Bonds (C-H···Br): The hydrogen atoms of the bromomethyl groups can act as donors in hydrogen bonds with bromine atoms of neighboring molecules. researchgate.net

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. This is observed in the crystal structure of 2-bromo-1,3-bis(bromomethyl)benzene. iucr.org

C-H···π Interactions: In some orientations, the hydrogen atoms can interact with the electron cloud of the benzene ring of an adjacent molecule. researchgate.net

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I) | Triclinic | P-1 | Br···Br interactions |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II) | Monoclinic | P2₁/c | Br···Br interactions |